Flestolol - 87721-62-8

Flestolol

Catalog Number: EVT-405042
CAS Number: 87721-62-8
Molecular Formula: C15H22FN3O4
Molecular Weight: 327.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Flestolol belongs to the class of beta-blockers, specifically targeting beta-1 adrenergic receptors found in cardiac tissues. Its chemical formula is C15H24FN3O8SC_{15}H_{24}FN_{3}O_{8}S with a molecular weight of approximately 327.35 g/mol .

Synthesis Analysis

The synthesis of Flestolol involves several critical steps:

  1. Acylation of 2-Fluorobenzoyl Chloride: The synthesis begins with the acylation of 2-fluorobenzoyl chloride with glycidol, yielding 2,3-epoxypropyl 2-fluorobenzoate.
  2. Reaction with Amine: The intermediate product is then reacted with (2-amino-2-methyl-propyl)-urea, which is synthesized by reacting 1,1-dimethylethylenediamine with urea. This step produces Flestolol .

Technical Parameters

  • Reaction Conditions: The acylation typically occurs under controlled conditions involving specific temperatures and pH levels to optimize yield and purity.
  • Purification Techniques: Advanced methods such as crystallization and chromatography are employed during industrial production to ensure high-quality final products.
Molecular Structure Analysis

Flestolol has a complex molecular structure characterized by several functional groups:

  • Beta-Amino Alcohol Structure: The compound features a beta-amino alcohol moiety that is crucial for its biological activity.
  • Fluorinated Aromatic Ring: The presence of a fluorine atom in the aromatic ring enhances the compound's lipophilicity and receptor binding affinity.

Structural Data

The IUPAC name for Flestolol is 3-{[1-(Carbamoylamino)-2-methylpropan-2-yl]amino}-2-hydroxypropyl 2-fluorobenzoate, indicating its detailed structural components .

Chemical Reactions Analysis

Flestolol undergoes various chemical reactions, including:

  1. Hydrolysis: The ester linkage in Flestolol is susceptible to hydrolysis, yielding ortho-fluorobenzoic acid and the corresponding alcohol.
  2. Oxidation and Reduction: These reactions may involve specific reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.

Reaction Conditions

  • Hydrolysis can be performed using dilute hydrochloric acid or sodium hydroxide under controlled conditions.
  • Oxidative reactions often require careful selection of oxidizing agents to ensure desired outcomes without side reactions.
Mechanism of Action

Flestolol exerts its pharmacological effects by competitively inhibiting beta-adrenergic receptors, particularly beta-1 receptors in cardiac tissues. This blockade leads to:

  • Decreased Heart Rate: By preventing catecholamines from binding to their receptors, Flestolol effectively lowers heart rate.
  • Reduced Myocardial Oxygen Demand: This action is beneficial in managing conditions like tachycardia and hypertension.

Data on Efficacy

Clinical studies indicate that Flestolol's rapid onset allows for effective management during acute episodes of arrhythmia, making it a valuable tool in emergency settings .

Physical and Chemical Properties Analysis

Flestolol exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility is enhanced due to the introduction of the sulfate group in its sulfate form, which improves its bioavailability.
  • Stability: Flestolol is generally stable under standard laboratory conditions but may undergo hydrolysis in the presence of moisture.

Relevant Data

  • Melting Point: Specific melting points vary based on synthesis methods but are critical for determining purity.
  • pH Stability Range: The stability of Flestolol can be affected by pH levels; thus, it should be stored under controlled conditions.
Applications

Flestolol has diverse applications in both clinical and research settings:

  1. Cardiovascular Research: It serves as a model compound for studying beta-blocker effects on heart rate and blood pressure dynamics.
  2. Pharmacokinetics Studies: Research on Flestolol's pharmacokinetics aids in understanding its metabolism and clearance from the body.
  3. Electrophysiology Investigations: It is used to explore the electrophysiological properties of beta-blockers in treating arrhythmias.
  4. Clinical Use: In clinical practice, Flestolol is utilized for rapid control of heart rate during acute cardiovascular events due to its ultra-short action profile .
Introduction to Flestolol

Chemical and Pharmacological Profile of Flestolol

Flestolol (chemical name: 3-((2-((aminocarbonyl)amino)-1,1-dimethylethyl)amino)-2-hydroxypropyl 2-fluorobenzoate) is a competitive, nonselective β-adrenergic receptor antagonist distinguished by its ultra-short duration of action. Its molecular formula is C₁₅H₂₂FN₃O₄, with a molecular weight of 327.35 g/mol. The compound exists as a racemate (containing both enantiomers) with one defined stereocenter but no optical activity in its clinically used form. Its structure integrates a fluorobenzoate ester moiety linked to an amino-hydroxypropyl side chain with a ureido-tert-butyl group, a configuration essential for its metabolic lability [4].

Metabolism occurs predominantly via rapid hydrolysis by nonspecific plasma esterases, independent of hepatic or renal elimination pathways. This enzymatic degradation yields inactive metabolites, primarily 2-fluorobenzoic acid and a hydrophilic urea derivative. The hydrolysis kinetics follow first-order kinetics, resulting in an elimination half-life of approximately 6.5 minutes. Consequently, flestolol achieves steady-state plasma concentrations within 15 minutes of continuous infusion, and its β-blocking effects dissipate completely within 30–45 minutes after infusion cessation. Pharmacodynamically, flestolol exhibits dose-dependent and reversible β₁ and β₂-adrenoceptor blockade. At an infusion rate of 5 micrograms/kilogram/minute, it achieves approximately 67% attenuation of isoproterenol-induced tachycardia, escalating to 90% blockade at 50 micrograms/kilogram/minute. Blood concentrations correlate linearly with both dose (r=0.91) and degree of β-blockade (r=0.62), underscoring its predictable pharmacologic behavior [1] [3].

Table 1: Fundamental Chemical and Pharmacokinetic Properties of Flestolol

PropertyCharacteristic
Chemical FormulaC₁₅H₂₂FN₃O₄
Molecular Weight327.35 g/mol
StereochemistryRacemic mixture; one chiral center
Primary Metabolic RouteHydrolysis by plasma esterases
Key Metabolites2-Fluorobenzoic acid, 3-((2-((aminocarbonyl)amino)-1,1-dimethylethyl)amino)-1,2-propanediol
Elimination Half-life~6.5 minutes
Onset of Action<30 minutes
Offset of ActionComplete reversal within 30–45 minutes post-infusion

Flestolol lacks intrinsic sympathomimetic activity (ISA), meaning it does not partially stimulate β-receptors while blocking them. Electrophysiological studies confirm typical beta-blocker effects: decreased heart rate, reduced atrioventricular nodal conduction velocity, and lowered myocardial contractility. Hemodynamic changes are transient due to rapid metabolism, making flestolol uniquely suited for scenarios requiring precise, titratable β-blockade without prolonged effects [1] [3].

Historical Development of Ultra-Short-Acting β-Adrenergic Antagonists

The development of ultra-short-acting β-blockers emerged from the clinical need for agents offering titratable and rapidly reversible adrenergic blockade in critical care settings. Conventional β-blockers (e.g., propranolol), introduced following Sir James Black’s Nobel Prize-winning work in the 1960s, possessed prolonged half-lives unsuitable for dynamic hemodynamic management [2].

Initial efforts focused on ester-containing analogs susceptible to enzymatic degradation. The prototype ultra-short-acting agent, esmolol (approved in 1986), demonstrated proof-of-concept with a half-life of ~9 minutes via hydrolysis by blood esterases. However, esmolol exhibited relative β₁-selectivity and required higher infusion rates for uncontrolled tachyarrhythmias. Flestolol (ACC-9089) was synthesized as a structural advancement—incorporating a fluorobenzoate ester and optimizing side-chain hydrophilicity—to achieve broader nonselective β-blockade with even faster offset. Preclinical studies confirmed its nonselectivity (blocking both β₁ and β₂ receptors) and an elimination half-life 30% shorter than esmolol [1] [6].

Clinical trials in the 1980s validated flestolol’s ultra-short profile. In healthy volunteers, infusions up to 100 micrograms/kilogram/minute were well-tolerated, with β-blockade effects plateauing within minutes. Crucially, hemodynamic parameters (heart rate, blood pressure) returned to baseline within 30 minutes post-infusion, contrasting markedly with longer-acting agents like propranolol (half-life: 3–6 hours). This pharmacokinetic profile positioned flestolol for acute settings like perioperative tachycardia, unstable angina, and arrhythmia termination, where prolonged β-blockade risks hemodynamic instability [1] [3].

Despite its promising profile, flestolol’s clinical adoption remained limited compared to esmolol, partly due to the latter’s earlier market entry. Nevertheless, flestolol remains a pharmacologically significant milestone in designing controllable, enzyme-labile cardiovascular therapeutics [6].

Classification Within Beta-Blocker Therapeutics

Beta-blockers are classified across three generations based on receptor selectivity and ancillary properties. Flestolol belongs to the specialized subgroup of ultra-short-acting, nonselective β-antagonists within the third generation.

Table 2: Classification of Beta-Blockers by Generation and Properties

GenerationReceptor SelectivityKey AgentsDefining PropertiesClinical Use Context
FirstNonselective (β₁=β₂)Propranolol, SotalolLipophilic; no ancillary activityArrhythmias, angina, hypertension
Secondβ₁-selectiveMetoprolol, AtenololCardioselectivity at therapeutic dosesHypertension, CAD in patients with lung disease
ThirdNonselective or β₁-selectiveCarvedilol, Nebivolol, FlestololVasodilatory activity (α₁-blockade/NO release) OR enzyme-labile ultra-short actionHeart failure (carvedilol), acute control (flestolol)

Flestolol’s nonselectivity differentiates it from β₁-selective ultra-short agents like landiolol. It blocks both cardiac (β₁) and vascular/bronchial (β₂) receptors, which confers efficacy in diverse adrenergic crises but contraindicates use in bronchospasm. Its defining characteristic remains its esterase-dependent metabolism, enabling titration unmatched by non-enzymatically metabolized agents. For instance, propranolol’s hepatic clearance varies with CYP2D6 activity, while flestolol’s hydrolysis is consistent across patients [2] [5].

Therapeutically, flestolol’ reversibility suits dynamic interventions. Studies confirm efficacy in rapidly controlling supraventricular tachyarrhythmias and attenuating ischemic symptoms in unstable angina—contexts where traditional β-blockers’ persistence complicates management if adverse effects (e.g., bradycardia, heart failure) emerge. Emerging preclinical data also suggest potential analgesic roles via modulating inflammatory cytokines (e.g., IL-6, TNF-α) and cardiac output-dependent opioid pharmacokinetics, though this remains investigational [1] [6].

Thus, flestolol occupies a niche distinct from chronic oral agents: a titratable, nonselective β-antagonist for acute, reversible adrenergic blockade where precision outweighs duration. Its classification underscores the evolution of β-blockers from chronic maintenance toward acute, pharmacodynamically controllable therapy [2] [5].

Properties

CAS Number

87721-62-8

Product Name

Flestolol

IUPAC Name

[3-[[1-(carbamoylamino)-2-methylpropan-2-yl]amino]-2-hydroxypropyl] 2-fluorobenzoate

Molecular Formula

C15H22FN3O4

Molecular Weight

327.35 g/mol

InChI

InChI=1S/C15H22FN3O4/c1-15(2,9-18-14(17)22)19-7-10(20)8-23-13(21)11-5-3-4-6-12(11)16/h3-6,10,19-20H,7-9H2,1-2H3,(H3,17,18,22)

InChI Key

ZPLOQFLCMVIWRY-UHFFFAOYSA-N

SMILES

CC(C)(CNC(=O)N)NCC(COC(=O)C1=CC=CC=C1F)O

Synonyms

ACC 9089
ACC-9089
flestolol
flestolol sulfate

Canonical SMILES

CC(C)(CNC(=O)N)NCC(COC(=O)C1=CC=CC=C1F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.